Dipeptidyl Peptidase 4 (DPP4) Inhibition: A 335-fold Reduction in Potency Relative to Cinnamic Acid
In a direct enzymatic inhibition assay against human dipeptidyl peptidase 4 (DPP4), 3-Nitro-4-(piperidin-1-yl)cinnamic acid exhibited an IC50 greater than 100,000 nM [1]. In contrast, the parent compound cinnamic acid demonstrated an IC50 of 33.56 ± 1.13 mM (33,560,000 nM) in a parallel in vitro DPP4 inhibition assay using the same enzyme source [2]. The target compound is therefore approximately 335-fold more potent than cinnamic acid against DPP4, despite both compounds falling into the weak inhibitor category. This quantitative difference underscores that the nitro-piperidine substitution pattern profoundly alters DPP4 engagement, confirming that the target compound is not a simple bioisostere of cinnamic acid.
| Evidence Dimension | DPP4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | >100,000 nM |
| Comparator Or Baseline | Cinnamic acid: 33.56 ± 1.13 mM (33,560,000 nM) |
| Quantified Difference | Target compound is ≥335-fold more potent (lower IC50 value) |
| Conditions | In vitro enzymatic assay; human DPP4; substrate: Gly-Pro-p-nitroanilide; 15 min pre-incubation |
Why This Matters
For researchers developing DPP4 inhibitors or investigating glucose metabolism, this compound offers a structurally distinct chemotype with measurable, albeit weak, DPP4 engagement, enabling SAR studies that cannot be conducted with unsubstituted cinnamic acid.
- [1] BindingDB. (n.d.). BDBM50399725 (CHEMBL2178972): 3-Nitro-4-(piperidin-1-yl)cinnamic acid. DPP4 IC50 > 1.00E+5 nM. View Source
- [2] Al-Ghamdi, M. A., et al. (2024). Cinnamic acid and its derivatives on dipeptidyl peptidase 4: Structure-activity relationship and mechanism of inhibition. Food Bioscience, 62, 105076. (Cinnamic acid IC50: 33.56 ± 1.13 mM) View Source
